1H-苯并咪唑-1-基甲醇

概述

描述

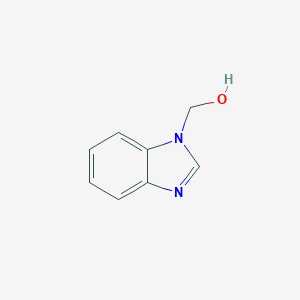

1H-Benzimidazole-1-methanol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Benzimidazole-1-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole-1-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药理学:抗菌剂

1H-苯并咪唑-1-基甲醇衍生物因其作为抗菌剂的潜力而受到研究。 众所周知,苯并咪唑核心具有广谱药理特性,包括抗菌作用 . 研究人员已合成多种苯并咪唑衍生物,其中一些对多种疾病表现出有希望的生物活性 . 这些化合物由于其与天然生物分子的结构相似性,在各种临床条件下作为化学治疗剂尤为重要 .

材料科学:先进功能材料

在材料科学中,1H-苯并咪唑-1-基甲醇用作创建先进功能材料的前体。 其衍生物可以掺入聚合物或涂层中,以增强材料性能,例如热稳定性和耐化学性 . 该化合物形成稳定杂环结构的能力使其在开发具有特定所需特性的新材料方面具有价值。

化学合成:杂环化合物形成

1H-苯并咪唑-1-基甲醇在杂环化合物的合成中至关重要。 它参与形成苯并咪唑衍生物的反应,苯并咪唑衍生物是一类具有广泛生物活性的化合物,包括抗癌和降压活性 . 由于其治疗潜力和对新生产方法的需求,这些衍生物的合成引起了广泛关注。

生物化学:酶抑制

在生物化学中,1H-苯并咪唑-1-基甲醇衍生物因其在酶抑制中的作用而受到探索。 它们已被发现与诸如乙酰胆碱酯酶之类的酶相互作用,乙酰胆碱酯酶参与神经信号传递。 抑制此类酶可能有助于治疗阿尔茨海默病等神经肌肉疾病 .

工业应用:药物开发

苯并咪唑部分(1H-苯并咪唑-1-基甲醇与其相关)在药物开发中经常使用。 市场上许多药物都含有苯并咪唑衍生物,这些衍生物用于多种治疗,包括抗病毒、降压和驱虫治疗 .

环境应用:纳米粒子研究

1H-苯并咪唑-1-基甲醇在环境应用中也很重要,特别是在纳米粒子的研究中。 纳米粒子具有广泛的用途,它们对环境的潜在影响是活跃的研究领域。 关于水产养殖物种中纳米粒子生物积累和人类风险评估的研究,是该化合物衍生物如何在环境科学中应用的示例 .

作用机制

Target of Action

The primary targets of 1H-Benzimidazol-1-ylmethanol, a benzimidazole derivative, are believed to be tubulin proteins . Benzimidazole compounds have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Mode of Action

The mode of action of 1H-Benzimidazol-1-ylmethanol involves its interaction with tubulin proteins . The compound binds to these proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of the normal cell division process can lead to various downstream effects, depending on the specific cell type and environment.

Pharmacokinetics

The compound’s molecular weight (14816) and predicted properties such as melting point (141-143 °C) and boiling point (~3213 °C at 760 mmHg) have been reported .

Result of Action

The result of 1H-Benzimidazol-1-ylmethanol’s action can vary depending on the specific cell type and environment. Its disruption of normal cell division through its interaction with tubulin proteins can lead to various cellular effects, potentially including cell death .

生化分析

Cellular Effects

Benzimidazoles have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects

Molecular Mechanism

The molecular mechanism of action of 1H-Benzimidazol-1-ylmethanol is not well-defined. Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

生物活性

1H-Benzimidazole-1-methanol, a derivative of benzimidazole, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, antiviral, and other pharmacological effects, supported by data tables and research findings.

Overview of Benzimidazole Derivatives

Benzimidazole compounds are characterized by a bicyclic structure consisting of a benzene ring fused to an imidazole ring. These compounds have been extensively studied for their wide range of biological activities, including:

- Antimicrobial Activity : Effective against bacteria and fungi.

- Anticancer Effects : Inhibition of cancer cell proliferation.

- Antiviral Properties : Targeting viruses such as Hepatitis C.

- Antioxidant Activity : Protecting against oxidative stress.

The primary mechanism of action for 1H-benzimidazole-1-methanol involves its interaction with tubulin proteins, disrupting normal cell division processes. This interaction can lead to various cellular effects, including apoptosis in cancer cells and inhibition of microbial growth .

Antimicrobial Activity

Research indicates that 1H-benzimidazole-1-methanol exhibits significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various pathogens are summarized in Table 1.

| Pathogen | MIC (mg/L) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.39–0.78 | |

| Escherichia coli | 0.12–0.5 | |

| Candida albicans | 100–250 |

Studies have shown that the combination of 1H-benzimidazole-1-methanol with surfactants like sodium dodecyl sulfate (SDS) enhances antifungal activity by increasing membrane permeability in fungal cells.

Anticancer Activity

The anticancer potential of 1H-benzimidazole-1-methanol has been evaluated through various assays. For instance, it demonstrated cytotoxic effects on cancer cell lines with an LC50 value indicating significant cell death at low concentrations .

Case Study : In a study involving human cancer cell lines, treatment with 1H-benzimidazole-1-methanol resulted in a notable reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Antiviral Activity

The compound has also shown promise as an antiviral agent. It acts as an inhibitor of helicase enzymes in viruses such as Hepatitis C and Dengue virus. The IC50 values for these activities suggest effective inhibition at nanomolar concentrations .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 1H-benzimidazole-1-methanol reveals favorable properties for drug development:

- Molecular Weight : 148.16 g/mol

- Melting Point : 141–143 °C

- Boiling Point : ~321 °C at 760 mmHg.

Toxicity studies indicate that while the compound exhibits significant biological activity, it maintains a relatively low cytotoxic profile in non-target cells, making it a candidate for further development in therapeutic applications .

属性

IUPAC Name |

benzimidazol-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCRZZKSGBFRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173214 | |

| Record name | 1H-Benzimidazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19541-99-2 | |

| Record name | 1H-Benzimidazole-1-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019541992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-1,3-benzodiazol-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzimidazole-1-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75JT9V2QSC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the combination of 1H-Benzimidazole-1-methanol and SDS improve antifungal activity?

A: The synergistic effect observed when combining 1H-Benzimidazole-1-methanol with SDS stems from their impact on Candida cells. [] SDS, a surfactant, likely alters the fungal cell membrane permeability, allowing for increased intracellular influx of 1H-Benzimidazole-1-methanol. [] This enhanced uptake likely contributes to the improved antifungal efficacy observed in the studies.

Q2: Is there evidence of 1H-Benzimidazole-1-methanol impacting Candida cell membrane integrity?

A: Yes, the research observed an increased release of cellular material and a higher influx of crystal violet dye in Candida cells treated with the combination of 1H-Benzimidazole-1-methanol and SDS. [] These findings strongly suggest that the combination compromises the integrity of the fungal cell membrane. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。